(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
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Overview
Description
“(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” is a cyclic compound with potential applications in various fields of research and industry. It is also known as benzyl tert-butyl ((1R,3S)-cyclopentane-1,3-diyl)dicarbamate . The compound contains a total of 51 bonds, including 25 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 2 (thio-) carbamates (aliphatic) .
Molecular Structure Analysis
The molecular formula of “(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” is C18H26N2O4 . The InChI code for the compound is 1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 .
Physical And Chemical Properties Analysis
“(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” has a molecular weight of 334.42 . It is a solid at room temperature . The compound should be stored in a refrigerator .
Scientific Research Applications
Synthesis of β, γ-Diamino Acids
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is utilized in the synthesis of various diastereomeric amino acids. For instance, compounds like N-Boc-2-amino-3-hydroxy-1-phenylbutane were converted to N3-Boc-3, 4-diaminopentanoic acid through SN2 type substitution, illustrating the compound's role in producing complex amino acids (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Peptide Formation and Structural Studies
The compound aids in the synthesis of diastereomeric six-membered ring α,α-disubstituted α-amino acids. These amino acids are crucial for studying the conformations of peptide backbones and cyclohexane rings of amino acid residues, significantly contributing to peptide chemistry research (Hirata, Ueda, Oba, Doi, Demizu, Kurihara, Nagano, Suemune, & Tanaka, 2015).
Amino Acid Derivative Synthesis
It plays a key role in synthesizing various amino acid derivatives. For instance, Boc- and Cbz-NCAs and N,N- bis (alkoxycarbonyl) amino acid fluorides have been prepared using this compound, demonstrating its versatility in producing activated amino acid derivatives (Šavrda, Chertanova, & Wakselman, 1994).
Enzyme Inhibition Studies
The compound is used in studying enzyme inhibitors. Cycloleucine and its derivatives, synthesized from compounds like (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, serve as competitive inhibitors in the synthesis of S-adenosyl-L-methionine by various enzymes (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Asymmetric Catalytic Synthesis
This compound is instrumental in the asymmetric catalytic synthesis of N-protected 1,2-amino alcohols. The reactions involving this compound are carried out under room temperature, demonstrating its application in environmentally friendly synthesis processes (Bartoli, Bosco, Carlone, Locatelli, Melchiorre, & Sambri, 2004).
Biological Activity Research
It is utilized in synthesizing biologically active substances, such as sperabillin C and (R)-GABOB. This highlights its importance in the field of bioactive molecule synthesis and pharmacological research (Hashiguchi, Kawada, & Natsugari, 1992).
Safety and Hazards
properties
IUPAC Name |
benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVRCBRFPDMCW-LSDHHAIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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